Triphenyltin chloride-d15

Description

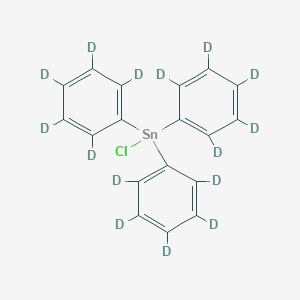

Structure

2D Structure

Properties

IUPAC Name |

chloro-tris(2,3,4,5,6-pentadeuteriophenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1/i3*1D,2D,3D,4D,5D;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVOZLGKTAPUTQ-NLOSMHEESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487214 | |

| Record name | Triphenyl-d15-tin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-94-9 | |

| Record name | Stannane, chlorotri(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl-d15-tin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 358731-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies

Advanced Synthetic Routes for Triphenyl-d15-Tin Chloride

The synthesis of this deuterated compound relies on established principles of organometallic chemistry, adapted for the incorporation of stable isotopes. The general pathway involves preparing a reactive deuterated phenyl intermediate, which is then used to form a tetraphenyltin (B1683108) analogue, followed by a redistribution reaction to yield the desired triphenyltin (B1233371) chloride.

The foundational step in the synthesis is the creation of the fully deuterated phenyl group (C₆D₅). This is typically achieved by starting with deuterated benzene (B151609) (C₆D₆). To make this aromatic ring reactive for the subsequent stannylation step, it is converted into an organometallic reagent.

A common and effective method is the formation of a Grignard reagent. cdnsciencepub.comyoutube.comrsc.org This involves reacting phenyl-d₅ bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to produce phenyl-d₅-magnesium bromide (C₆D₅MgBr). The successful formation of this Grignard reagent is critical, as it serves as the nucleophilic source of the deuterated phenyl groups in the next stage of the synthesis. pearson.com

With the deuterated Grignard reagent in hand, the next step is to attach the phenyl-d₅ groups to a tin center. This stannylation is typically accomplished by reacting the phenyl-d₅-magnesium bromide with tin tetrachloride (SnCl₄). wikipedia.orggelest.com The stoichiometry of this reaction is controlled to favor the formation of the symmetric tetraorganotin compound, tetrakis(phenyl-d₅)tin, ((C₆D₅)₄Sn). wikipedia.org To achieve this, a molar ratio of at least four equivalents of the Grignard reagent to one equivalent of tin tetrachloride is used.

The reaction proceeds via the nucleophilic displacement of the chloride ions on the tin atom by the deuterated phenyl anions from the Grignard reagent. The resulting tetrakis(phenyl-d₅)tin is a stable intermediate that serves as the direct precursor for the final product.

To convert tetrakis(phenyl-d₅)tin into Triphenyl-d15-tin chloride, a redistribution reaction, known as the Kocheshkov comproportionation, is employed. wikipedia.orgscispace.com This well-established method is highly effective for synthesizing triorganotin halides from their tetraorgano counterparts. scispace.com

In this step, the synthesized tetrakis(phenyl-d₅)tin is reacted with tin tetrachloride (SnCl₄) in a precise 3:1 molar ratio. The reaction causes a redistribution of the phenyl-d₅ and chloride ligands between the tin centers, yielding four equivalents of the desired product, Triphenyl-d15-tin chloride ((C₆D₅)₃SnCl). wikipedia.orgscispace.com This reaction is often carried out at elevated temperatures without a solvent and provides a high yield of the target compound. uu.nl

Table 1: Overview of the Synthetic Pathway for Triphenyl-d15-tin Chloride

| Step | Reaction Type | Reactants | Key Intermediate / Product |

| 1 | Grignard Formation | Phenyl-d₅ bromide, Magnesium (Mg) | Phenyl-d₅-magnesium bromide (C₆D₅MgBr) |

| 2 | Stannylation | Phenyl-d₅-magnesium bromide, Tin tetrachloride (SnCl₄) | Tetrakis(phenyl-d₅)tin ((C₆D₅)₄Sn) |

| 3 | Kocheshkov Redistribution | Tetrakis(phenyl-d₅)tin, Tin tetrachloride (SnCl₄) | Triphenyl-d15-tin chloride ((C₆D₅)₃SnCl) |

Following the synthesis, the crude Triphenyl-d15-tin chloride must be purified to remove any unreacted starting materials or byproducts, such as di(phenyl-d₁₀)tin dichloride. Standard laboratory techniques like recrystallization or silica (B1680970) gel column chromatography are often effective. researchgate.net For organotin halides, a specific two-step purification procedure can be used which involves converting the halide to the corresponding oxide or hydroxide (B78521) by treatment with a base, and then carefully re-treating with hydrochloric acid to regenerate the purified chloride. thieme-connect.de

Characterization and confirmation of the product's identity and isotopic enrichment are crucial. This is achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence of protons on the phenyl rings. ¹³C and ¹¹⁹Sn NMR provide information about the carbon skeleton and the tin environment, respectively. researchgate.netupce.cz

Mass Spectrometry (MS) : This is the definitive technique for confirming the isotopic composition. Electrospray ionization mass spectrometry (ESI-MS) will show the characteristic isotopic cluster for tin, with the molecular ion peak corresponding to the mass of (C₆D₅)₃SnCl. upce.czupce.cz Comparing the mass spectrum to that of an unlabeled triphenyltin chloride standard allows for precise confirmation of the deuteration level. upce.cznih.gov

Derivatization Techniques for Analytical Applications

While Triphenyl-d15-tin chloride is synthesized for use as an analytical standard, it often requires further modification, or derivatization, to make it suitable for the most common and sensitive analytical instruments. kuleuven.beresearchgate.netpsu.edu Because organotin halides are polar and have low volatility, they are not ideal for analysis by gas chromatography (GC). scispace.com

Hydride generation is a widely used derivatization technique to convert polar organotin compounds into volatile, thermally stable species suitable for GC analysis. scispace.comnih.gov The process involves the reduction of the tin-chloride bond to a tin-hydride bond.

The reaction is typically carried out by treating an acidic solution of Triphenyl-d15-tin chloride with a strong reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄). scispace.comeurasianjournals.com The NaBH₄ reduces the chloride to form the volatile Triphenyl-d15-tin hydride, ((C₆D₅)₃SnH). This gaseous hydride can then be purged from the solution, trapped, and introduced into a gas chromatograph for separation and subsequent detection by a sensitive detector like a mass spectrometer (GC-MS). oceanbestpractices.org While effective, the efficiency of hydride generation can be influenced by the sample matrix and reaction conditions, and it may produce lower yields for phenyltins compared to other alkyltins. scispace.com

Table 2: Hydride Generation for Analytical Derivatization

| Parameter | Description |

| Purpose | To convert non-volatile Triphenyl-d15-tin chloride into volatile Triphenyl-d15-tin hydride for GC analysis. |

| Primary Reagent | Sodium Borohydride (NaBH₄). |

| Reaction Medium | Typically an acidic aqueous solution. |

| Product | Triphenyl-d15-tin hydride ((C₆D₅)₃SnH). |

| Analytical Technique | Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or Atomic Absorption Spectrometry (AAS). eurasianjournals.comanalchemres.org |

| Key Considerations | Reaction yield can be affected by sample matrix interferences and pH. The resulting hydrides can be unstable. scispace.comoceanbestpractices.org |

Alkylation Reactions (e.g., using NaBEt4)

For analytical techniques such as gas chromatography (GC), which require volatile analytes, derivatization of polar organotin compounds like Triphenyl-d15-tin chloride is a mandatory step. scispace.comkuleuven.be Alkylation is a common derivatization strategy, and the use of sodium tetraethylborate (NaBEt4) is a popular method. scispace.comkuleuven.be

The ethylation of organotin chlorides with NaBEt4 is advantageous because it can be performed directly in aqueous or polar solvents, simplifying sample preparation. scispace.comchromatographyonline.com This in-situ derivatization allows for the simultaneous extraction of the now volatile and thermally stable ethylated organotin compounds into an organic phase, making them suitable for GC analysis. labrulez.comresearchgate.net The reaction converts the ionic organotin species into their fully alkylated, more volatile forms. researchgate.net For instance, after derivatization with NaBEt4, tributyltin is converted to tributylethyltin. labrulez.com This process is crucial for the analysis of various organotin compounds, including butyltins and phenyltins, in environmental and food samples. labrulez.comivl.se

While Grignard reagents like methylmagnesium bromide and pentylmagnesium bromide can also be used for alkylation, they require strictly anhydrous (non-polar) conditions, which can complicate the analytical procedure. scispace.comlabrulez.comresearchgate.net In contrast, NaBEt4's ability to work in aqueous media has made it a preferred reagent in many applications. chromatographyonline.com

Considerations for Deuterated Derivatization Reagents

When using isotopically labeled internal standards like Triphenyl-d15-tin chloride, the choice of derivatization reagent is critical to avoid compromising the isotopic integrity of the standard. Using a non-deuterated derivatizing agent like NaBEt4 is standard practice, as it adds an ethyl group to the deuterated triphenyltin cation.

However, in certain analytical scenarios, a deuterated derivatization reagent, such as deuterium-labeled sodium tetraethylborate (NaB(C2D5)4 or DSTEB), might be employed. researchgate.net This is particularly useful for the full speciation of both native (non-labeled) and isotopically labeled organometallic compounds in a sample. researchgate.net The use of a deuterated reagent allows for the distinction between the naturally occurring analyte and any potential contamination from the derivatization process itself, although this is more relevant for the analysis of non-deuterated target analytes. researchgate.net When analyzing for Triphenyl-d15-tin chloride, using a non-deuterated reagent ensures that the mass shift observed is solely due to the deuteration of the parent molecule.

Isotopic Purity and Enrichment Assessment

The reliability of quantitative analyses using Triphenyl-d15-tin chloride as an internal standard is directly dependent on its isotopic purity and the precise knowledge of its deuterium (B1214612) enrichment. rsc.org

Analytical Techniques for Deuterium Content Determination (e.g., NMR, MS)

Several analytical techniques are employed to determine the deuterium content and confirm the structural integrity of deuterated compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are powerful tools for assessing isotopic purity. rsc.orgnih.gov

¹H NMR can be used to quantify the residual proton signals against an internal standard. nih.gov However, for highly deuterated compounds (typically >98 atom % D), the residual proton signals are very weak, which can limit the accuracy of this method. sigmaaldrich.com

²H NMR is an excellent alternative for highly enriched compounds. It provides a clean spectrum without interference from proton signals and can be used for quantitative determination of deuterium atom percentage. sigmaaldrich.com A combination of ¹H NMR and ²H NMR can provide a more accurate determination of isotopic abundance than either method alone or even mass spectrometry in some cases. nih.gov

¹³C NMR can also be utilized. The presence of deuterium atoms causes a characteristic isotopic shift in the signals of adjacent ¹³C nuclei, which can be used to quantify the degree of deuteration at specific molecular sites. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for determining isotopic enrichment. rsc.org High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-ESI-HR-MS) or gas chromatography (GC-MS), is used to calculate isotopic enrichment by analyzing the distribution of isotopic ions. rsc.orgscispace.com For Triphenyl-d15-tin chloride, a characteristic mass shift of M+15 is expected compared to its non-deuterated counterpart. sigmaaldrich.com The relative intensities of the mass peaks for the different isotopologues (molecules that differ only in their isotopic composition) allow for the calculation of the percentage of isotopic purity. rsc.org

Impact of Isotopic Purity on Research Outcomes

High isotopic purity is crucial for the accuracy of research findings. Triphenyl-d15-tin chloride is often used as an internal standard in methods for determining organotin compounds in various matrices, such as in the safety testing of toys (EN 71-3:2013+A1). resource.org In isotope dilution mass spectrometry (IDMS), a known amount of the isotopically labeled standard is added to the sample. The ratio of the native analyte to the labeled standard is then measured. Any significant presence of the unlabeled analogue in the labeled standard can lead to an underestimation of the analyte concentration in the sample.

For example, a stated isotopic purity of ≥98 atom % D for Triphenyl-d15-tin chloride indicates that at least 98% of the molecules contain 15 deuterium atoms. sigmaaldrich.com This high level of enrichment ensures a clear separation of mass signals between the analyte and the standard, leading to more accurate and reliable quantification. rsc.org The use of such well-characterized internal standards is essential for method validation and for ensuring the quality and comparability of analytical data across different laboratories and studies.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and environment of tin compounds. The substitution of hydrogen with deuterium (B1214612) in Triphenyl-d15-tin chloride introduces specific effects observable in various NMR experiments.

¹¹⁹Sn NMR spectroscopy directly probes the tin nucleus, offering valuable insights into its coordination number and the electronic nature of its substituents. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher natural abundance (8.7%) and sensitivity compared to the other isotopes dur.ac.uk. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its chemical environment, covering a very wide range huji.ac.il.

For four-coordinate triphenyltin (B1233371) compounds like Triphenyl-d15-tin chloride, the ¹¹⁹Sn chemical shifts are influenced by the electronegativity of the substituents attached to the tin atom. In tetrahedral Ph₃SnX compounds, the δ(¹¹⁹Sn) values are typically shifted downfield relative to tetraphenyltin (B1683108) bohrium.com. The specific chemical shift for Triphenyl-d15-tin chloride would provide information about the electron density around the tin atom, which is primarily influenced by the chloro- and deuterated phenyl-substituents bohrium.comresearchgate.net. Studies on similar triphenyltin compounds show that δ(¹¹⁹Sn) values are not only dependent on the immediate coordination sphere but can also be affected by the solvent, concentration, and the formation of higher-coordinate adducts in solution bohrium.comrsc.org.

Table 1: Representative ¹¹⁹Sn NMR Data for Related Triphenyltin Compounds

| Compound | Coordination Number | Typical δ(¹¹⁹Sn) Range (ppm) |

|---|---|---|

| Tetraphenyltin | 4 | -120 to -140 |

| Triphenyltin chloride | 4 | -40 to -60 |

Note: Data is generalized from typical ranges for organotin compounds. The exact shift for Triphenyl-d15-tin chloride would require experimental determination.

The complete deuteration of the phenyl rings in Triphenyl-d15-tin chloride has distinct and predictable effects on its ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum , the characteristic signals for aromatic protons are expected to be absent or present only at very low intensity, corresponding to the isotopic purity of the compound (e.g., ≥98 atom % D) sigmaaldrich.com. The primary signals observed would likely be from residual, non-deuterated solvent impurities or a reference standard like tetramethylsilane (B1202638) (TMS) epfl.chillinois.edupitt.edu.

In the ¹³C NMR spectrum , the signals corresponding to the phenyl ring carbons are directly affected by the attached deuterium.

Coupling: Due to the spin (I=1) of the deuterium nucleus, the carbon signals will be split into multiplets according to the number of attached deuterons. A carbon atom bonded to one deuterium (a C-D bond) will appear as a 1:1:1 triplet zeotope.com.

Chemical Shift: The isotopic substitution can cause a slight upfield shift in the ¹³C resonance compared to the non-deuterated analogue.

Signal Intensity: The signal intensity of the deuterated carbons may be reduced due to the absence of the Nuclear Overhauser Effect (NOE) from protons and longer relaxation times.

The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), remains a valuable parameter, providing insight into the s-character of the tin-carbon bond bohrium.com.

²H NMR spectroscopy is a direct method for observing the deuterium nuclei, confirming the position and extent of isotopic labeling. For Triphenyl-d15-tin chloride, a ²H NMR spectrum would show resonances in the aromatic region, confirming that deuteration has occurred on the phenyl rings.

Furthermore, solid-state ²H NMR is a powerful technique for studying molecular dynamics. By analyzing the lineshape of the ²H NMR signal over a range of temperatures, it is possible to characterize molecular motions, such as the 180° flips of the phenyl rings around their C-Sn bonds sfasu.edu. The rate of these reorientations can be determined, providing information on the rotational freedom and potential steric hindrance within the molecule's crystal lattice sfasu.edu.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for confirming the molecular weight and isotopic composition of Triphenyl-d15-tin chloride and for its application in quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. For Triphenyl-d15-tin chloride ((C₆D₅)₃SnCl), HRMS is used to confirm its exact molecular weight and composition. The expected molecular weight is approximately 400.57 g/mol , which accounts for the mass of 15 deuterium atoms in place of protons sigmaaldrich.comchemicalbook.com.

HRMS can distinguish Triphenyl-d15-tin chloride from its non-deuterated counterpart and other potential impurities with high confidence. The technique would also resolve the characteristic isotopic pattern of tin, which has several naturally occurring stable isotopes, providing further structural confirmation.

Table 2: Molecular Properties of Triphenyl-d15-tin chloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 358731-94-9 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₈ClD₁₅Sn | chemicalbook.com |

| Molecular Weight | 400.57 | sigmaaldrich.comchemicalbook.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving highly accurate and precise quantification of chemical substances. The technique relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample nih.gov. Triphenyl-d15-tin chloride is an ideal internal standard for the quantification of unlabeled triphenyltin chloride.

The process involves:

Adding a precisely known quantity of Triphenyl-d15-tin chloride to the sample containing the unknown amount of triphenyltin chloride.

Homogenizing the sample to ensure the standard and analyte are thoroughly mixed.

Processing the sample (e.g., extraction, derivatization) and analyzing it by a mass spectrometric method, such as GC-MS or LC-MS.

Measuring the intensity ratio of the mass spectrometric signals for the labeled standard and the unlabeled analyte.

Because the labeled standard and the native analyte are chemically identical, they behave the same way during sample preparation and analysis, correcting for any sample loss or matrix effects. This allows for highly accurate calculation of the analyte's original concentration nih.gov.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a compound by probing its vibrational modes.

The substitution of an atom with one of its isotopes is a powerful tool in vibrational spectroscopy. libretexts.org The primary effect of isotopic substitution is the change in atomic mass, which alters the reduced mass of the bonds involving that atom without significantly affecting the electronic potential energy surface or the force constant of the bond. wikipedia.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.org

In Triphenyl-d15-tin chloride, all 15 hydrogen atoms on the three phenyl rings are replaced by deuterium. Since deuterium has approximately twice the mass of hydrogen, this substitution leads to the most significant isotopic shifts observable in vibrational spectroscopy. wikipedia.org The most pronounced effects are seen for vibrational modes that involve substantial motion of the substituted atoms.

Specifically:

C-D Stretching: The C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region. Upon deuteration, the corresponding C-D stretching modes are expected to shift to significantly lower frequencies, approximately in the 2300-2200 cm⁻¹ region. This shift can be estimated by the ratio √(μ_CH/μ_CD) ≈ 1/√2 ≈ 0.707.

C-D Bending: Aromatic C-H in-plane and out-of-plane bending vibrations, which occur in the fingerprint region (below 1500 cm⁻¹), will also shift to lower wavenumbers. These shifts help in assigning complex vibrational bands in this region. libretexts.org

Vibrations involving the heavier atoms of the molecular backbone, such as the Sn-C and Sn-Cl stretching modes, are much less affected by the deuteration of the peripheral phenyl rings. This localization of the isotopic effect allows for the unambiguous assignment of vibrational modes associated with the phenyl groups versus those of the central tin core. semanticscholar.org

The vibrational spectrum of Triphenyl-d15-tin chloride, like its non-deuterated analog, is characterized by frequencies arising from the internal vibrations of the phenyl rings and the vibrations of the C₃SnCl framework.

Phenyl Ring Modes: Aside from the C-D modes discussed above, the characteristic vibrations of the benzene (B151609) ring, such as ring stretching (puckering) modes, are also present. These typically appear in the 1600-1400 cm⁻¹ region. While less affected than direct C-H/C-D modes, they may exhibit small shifts due to the change in mass and coupling with C-D bending modes.

Tin-Carbon (Sn-C) and Tin-Chlorine (Sn-Cl) Frequencies: The vibrations involving the tin atom are found at lower frequencies due to the large mass of tin and the lower force constants of the Sn-C and Sn-Cl bonds. The Sn-C stretching vibrations are typically observed in the 200-300 cm⁻¹ region in the Raman spectrum. The Sn-Cl stretching frequency is generally found in the 300-400 cm⁻¹ range. documentsdelivered.com These frequencies are crucial for confirming the integrity of the central organometallic structure. The planarity of the SnPh₃ group can influence the presence or absence of certain bands, although this has been a subject of debate. documentsdelivered.com

| Vibrational Mode | Typical Frequency Range for TPTCl (C-H) | Expected Frequency Range for TPT-d15-Cl (C-D) | Reference Source |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | 3100 - 3000 | ~2300 - 2200 | wikipedia.org |

| Aromatic Ring Stretch | 1600 - 1400 | Slightly shifted from C-H analog | nih.gov |

| Sn-Cl Stretch | ~340 - 330 | ~340 - 330 (Largely Unaffected) | documentsdelivered.com |

| Sn-C Stretch | ~280 - 230 | ~280 - 230 (Largely Unaffected) | researchgate.net |

X-ray Crystallography and Diffraction Studies

Studies on Triphenyltin chloride reveal that it crystallizes in the monoclinic space group P2₁/c. nih.gov The tin atom at the center of the molecule typically exhibits a distorted tetrahedral geometry. rsc.org The three phenyl groups and the chlorine atom are covalently bonded to the central tin atom. The Sn-C bond lengths are consistent with typical organotin compounds, and the C-Sn-C and C-Sn-Cl bond angles deviate slightly from the ideal tetrahedral angle of 109.5° due to steric hindrance from the bulky phenyl groups and intermolecular interactions in the solid state. nih.gov

| Parameter | Value | Reference Source |

|---|---|---|

| Chemical Formula | C₁₈H₁₅ClSn | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n (an alternative setting of P2₁/c) | nih.gov |

| a (Å) | 10.0488 | nih.gov |

| b (Å) | 18.0008 | nih.gov |

| c (Å) | 15.2054 | nih.gov |

| β (°) | 102.442 | nih.gov |

| Z (Formula units per cell) | 4 | rsc.org |

| Coordination Geometry at Sn | Distorted Tetrahedral / Trigonal Bipyramidal | researchgate.netrsc.org |

The solid-state structure of Triphenyltin chloride is not merely a collection of isolated molecules but is significantly influenced by intermolecular interactions. acs.org In some crystal structures, weak intermolecular Sn···Cl interactions are observed, where the tin atom of one molecule interacts with the chlorine atom of a neighboring molecule. dtic.mil This interaction can lead to a chain-like polymeric structure and causes the coordination geometry around the tin atom to expand from tetrahedral towards a more trigonal bipyramidal configuration. researchgate.netrsc.org

More recent studies have focused on the role of tetrel bonds in the crystal engineering of Triphenyltin chloride co-crystals. acs.orgresearchgate.net A tetrel bond is a noncovalent interaction where the tin atom acts as a Lewis acidic center (an electrophilic region or σ-hole) and interacts with a Lewis base (a nucleophilic region on another molecule). researchgate.net In co-crystals with various Lewis bases containing oxygen or nitrogen atoms, short and highly directional Sn···O and Sn···N tetrel bonds are formed. acs.org These interactions are strong and specific, typically forming along the extension of the covalent Cl-Sn bond, and they dictate the supramolecular assembly of the components in the crystal lattice. acs.orgresearchgate.net NMR studies have also suggested the persistence of weak intermolecular associations, potentially through π-π stacking of the phenyl rings, even in the solution state. nih.gov

Reaction Mechanisms and Kinetic Isotope Effects

Mechanistic Investigations of Organotin Reactions

The reactivity of triphenyltin (B1233371) compounds is primarily centered around the tin atom and the tin-carbon bonds. Three fundamental reaction types are central to its chemistry: ligand exchange at the tin center, hydrolysis in aqueous environments, and the cleavage of the tin-carbon bonds.

Ligand exchange in organotin compounds like triphenyltin chloride involves the substitution of one ligand for another at the tin center without a change in the oxidation state of the metal. researchgate.net These reactions are fundamental to the synthesis of various organotin derivatives and play a role in their mode of action in biological systems. The general form of a ligand exchange reaction can be represented as:

(C₆H₅)₃Sn-Cl + L ⇌ (C₆H₅)₃Sn-L + Cl⁻

The mechanism of ligand exchange reactions in tetracoordinate organotin compounds can proceed through two primary pathways:

Associative Mechanism (A): In this mechanism, the incoming ligand first coordinates to the tin center, forming a pentacoordinate intermediate. This is followed by the departure of the leaving group. This pathway is analogous to an Sₙ2 reaction. researchgate.net

Dissociative Mechanism (D): This pathway involves the initial cleavage of the bond between the tin and the leaving group, generating a tricoordinate cationic intermediate, which then reacts with the incoming ligand. researchgate.net

The preferred mechanism is influenced by factors such as the nature of the entering and leaving groups, the solvent, and the steric bulk of the organic substituents on the tin atom. For triphenyltin chloride, the presence of three bulky phenyl groups can influence the accessibility of the tin center to the incoming ligand.

Kinetic studies of ligand exchange reactions can provide insights into the nature of the transition state. For instance, the rate of exchange of the chloride ligand in triphenyltin chloride with other ligands can be monitored to determine the reaction order with respect to the incoming ligand. A first-order dependence on the incoming ligand would suggest an associative mechanism, while a zero-order dependence would be indicative of a dissociative pathway.

Triphenyltin chloride is known to be unstable in aqueous environments, undergoing rapid hydrolysis. nih.gov This process is critical to its environmental behavior and toxicity. The primary hydrolysis product of triphenyltin chloride is triphenyltin hydroxide (B78521) ((C₆H₅)₃SnOH). researchgate.net

The hydrolysis reaction can be represented as:

(C₆H₅)₃SnCl + H₂O ⇌ (C₆H₅)₃SnOH + HCl

The mechanism of hydrolysis is believed to involve the nucleophilic attack of a water molecule on the tin atom. This can proceed through an associative pathway, similar to other ligand exchange reactions. In neutral to alkaline conditions, the hydroxide ion (OH⁻) is a more potent nucleophile and will react more readily.

The stability of triphenyltin compounds in aqueous media is pH-dependent. At ambient temperatures, triphenyltin chloride hydrolyzes to triphenyltin hydroxide within minutes in the pH range of 3-8. researchgate.net The persistence of triphenyltin compounds is also influenced by environmental factors such as temperature and sunlight, which can enhance degradation. researchgate.net

Below is a table summarizing the stability of triphenyltin chloride in an artificial seawater model.

| Compound | Degradation Rate Constant (kdeg, day⁻¹) | Half-life (t₁/₂) in days | Half-life (t₁/₂) in years |

| Triphenyltin chloride | 0.00006 | 11550 | 31.6 |

| Tributyltin chloride | 0.00014 | 4950 | 13.6 |

This table is based on data from a study on the stability of organotin compounds in an artificial seawater model and is provided for illustrative purposes.

The cleavage of the tin-carbon (Sn-C) bond is a key degradation pathway for triphenyltin compounds, leading to the sequential loss of phenyl groups and a reduction in toxicity. princeton.edu This process can occur through several mechanisms, including electrophilic, nucleophilic, and radical pathways.

Electrophilic Cleavage: This mechanism involves the attack of an electrophile on the carbon atom of the phenyl group attached to the tin. Acids and halogens are common electrophiles that can induce this cleavage. For example, the reaction with a strong acid (HX) can lead to the formation of benzene (B151609) and a triphenyltin salt.

(C₆H₅)₃SnCl + HX → (C₆H₅)₂Sn(X)Cl + C₆H₆

Nucleophilic Cleavage: Nucleophiles can attack the tin atom, leading to the displacement of a phenyl group as an anion. This pathway is less common for simple nucleophiles but can be facilitated by certain reagents.

Radical Cleavage: Homolytic cleavage of the Sn-C bond can be initiated by UV irradiation or radical initiators. researchgate.net This process generates a triphenyltin radical and a phenyl radical. This is considered a significant environmental degradation process. researchgate.net

(C₆H₅)₃SnCl --(UV light)--> (C₆H₅)₂SnCl• + C₆H₅•

The relative ease of cleavage of organic groups from tin follows the general order: allyl > vinyl > phenyl > alkyl.

Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a chemical reaction.

The kinetic isotope effect is the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy). For deuterium labeling, this is expressed as k_H/k_D.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE for deuterium is typically in the range of 2-8. A significant primary KIE (k_H/k_D > 1) indicates that the C-H bond is being broken in the rate-limiting step.

A secondary kinetic isotope effect occurs when the bond to the isotopically labeled atom is not directly involved in bond-making or bond-breaking in the rate-determining step. Secondary KIEs are generally smaller than primary KIEs (often in the range of 0.7-1.5) and can provide information about changes in hybridization or the steric environment at the labeled position during the reaction.

Investigating Ligand Exchange Mechanisms: In ligand exchange reactions, a secondary kinetic isotope effect might be observed. If the mechanism is associative and involves the formation of a pentacoordinate intermediate, the hybridization at the tin-coordinating carbon atoms of the phenyl rings may change slightly, leading to a small secondary KIE. Measuring the rate of a ligand exchange reaction with Triphenyl-d15-tin chloride and comparing it to the non-deuterated analogue could provide evidence for the nature of the transition state.

Elucidating Hydrolysis Pathways: Similarly, the hydrolysis of Triphenyl-d15-tin chloride could exhibit a secondary KIE. The nucleophilic attack of water on the tin center might cause subtle changes in the vibrational frequencies of the C-D bonds in the phenyl rings in the transition state compared to the C-H bonds in the unlabeled compound.

Probing Tin-Carbon Bond Cleavage: The most significant application of Triphenyl-d15-tin chloride in KIE studies would be in elucidating the mechanism of Sn-C bond cleavage.

Electrophilic Aromatic Substitution: In an electrophilic cleavage where the rate-determining step is the attack of an electrophile on the phenyl ring (S_EAr mechanism), a secondary KIE would be expected. The formation of the sigma complex intermediate would involve a change in hybridization of one of the ring carbons from sp² to sp³, which would be reflected in the k_H/k_D ratio.

Direct Cleavage of the Sn-C bond: If the rate-determining step is the direct cleavage of the Sn-C bond, a primary KIE would not be expected as no C-H (or C-D) bond is broken. However, a secondary KIE could still be observed due to changes in the vibrational environment of the phenyl rings in the transition state.

For example, a hypothetical study on the acid-induced cleavage of the tin-phenyl bond could yield the following data:

| Reactant | Rate Constant (k, s⁻¹) | k_H/k_D |

| Triphenyltin chloride | k_H | \multirow{2}{*}{Hypothetical Value} |

| Triphenyl-d15-tin chloride | k_D |

This table illustrates the type of data that would be generated in a KIE study. The actual values would depend on the specific reaction conditions and mechanism.

A measured k_H/k_D value close to 1 would suggest that the C-H bonds of the phenyl rings are not significantly involved in the rate-determining step. A value slightly greater than 1 might indicate a change in the steric environment or hyperconjugative effects in the transition state.

Elucidation of Rate-Determining Steps and Transition States

A kinetic isotope effect is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes wikipedia.orglibretexts.org. The comparison of reaction rates between normal triphenyltin chloride and Triphenyl-d15-tin chloride can provide profound insights into the transition state of the rate-determining step.

Primary Kinetic Isotope Effects: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step libretexts.org. For reactions involving Triphenyl-d15-tin chloride, a significant primary KIE (typically kH/kD > 2) would be observed if a carbon-hydrogen bond on one of the phenyl rings is cleaved during the RDS princeton.eduresearchgate.net. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, thus requiring more energy to break, which results in a slower reaction rate for the deuterated compound. The magnitude of the KIE can provide information about the nature of the transition state; for instance, a maximal KIE is often associated with a symmetrical transition state where the hydrogen/deuterium atom is halfway between being transferred princeton.edu.

Secondary Kinetic Isotope Effects: If no bonds to the deuterium atoms are broken in the RDS, a smaller, secondary KIE (SKIE) may still be observed wikipedia.orglibretexts.org. These effects arise from changes in the vibrational environment of the isotopic label between the ground state and the transition state. For example, a change in the hybridization of a carbon atom on a phenyl ring from sp² to sp³ in the transition state would lead to an inverse KIE (kH/kD < 1), as the C-H (or C-D) bending vibrations become more constrained. Conversely, a change from sp³ to sp² would result in a normal KIE (kH/kD > 1) wikipedia.org. By studying the SKIEs in reactions with Triphenyl-d15-tin chloride, researchers can probe subtle geometric and electronic changes occurring at the transition state, even when the phenyl rings are not the primary reaction site.

The following table summarizes the interpretation of potential kinetic isotope effects when studying reactions with Triphenyl-d15-tin chloride.

| KIE Type | Observed kH/kD Ratio | Interpretation for Triphenyl-d15-tin chloride Reactions |

| Primary KIE | > 2 | C-H/C-D bond on a phenyl ring is broken in the rate-determining step. |

| Secondary KIE | > 1 (Normal) | Loosening of C-H/C-D vibrational modes in the transition state (e.g., sp³ to sp² rehybridization). |

| Secondary KIE | < 1 (Inverse) | Tightening of C-H/C-D vibrational modes in the transition state (e.g., sp² to sp³ rehybridization). |

| No KIE | ≈ 1 | No change in bonding or significant vibrational environment for the C-H/C-D bonds in the rate-determining step. |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for complementing experimental studies of organotin compounds. Theoretical methods, particularly Density Functional Theory (DFT), provide a framework for understanding molecular structures, reaction pathways, and spectroscopic properties at an electronic level pastic.gov.pk. For a specialized molecule like Triphenyl-d15-tin chloride, computational approaches can predict the consequences of isotopic substitution and guide the interpretation of experimental data.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has been successfully applied to validate and explain the structural features of organotin compounds pastic.gov.pk. DFT calculations can accurately predict a range of molecular properties for Triphenyl-d15-tin chloride by solving the electronic structure of the molecule.

Key molecular properties that can be calculated include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be optimized to find the lowest energy structure. For Triphenyl-d15-tin chloride, the calculated Sn-C, C-C, and C-Cl bond lengths would be virtually identical to the non-deuterated analogue, as isotopic substitution has a negligible effect on electronic structure and equilibrium geometry.

Vibrational Frequencies: The calculation of vibrational frequencies is crucial. For Triphenyl-d15-tin chloride, DFT would predict a noticeable shift to lower frequencies for vibrational modes involving the movement of deuterium atoms compared to hydrogen atoms in triphenyltin chloride. These calculated frequencies are the basis for predicting infrared spectra and for calculating zero-point vibrational energies (ZPVE), which are essential for the theoretical prediction of kinetic isotope effects.

The table below outlines key molecular properties of triphenyltin chloride and the expected impact of deuteration as would be determined by DFT calculations.

| Molecular Property | Value/Description for Triphenyltin Chloride | Predicted Effect of d15-Deuteration |

| Geometry | Tetrahedral at Sn atom | Negligible change in bond lengths and angles. |

| C-H Stretch Freq. | ~3000-3100 cm⁻¹ | Replaced by C-D stretching frequencies at a lower value (~2200-2300 cm⁻¹). |

| Molecular Weight | 385.5 g/mol nih.gov | Increased to 400.57 g/mol lgcstandards.comsigmaaldrich.com. |

| Zero-Point Energy | Calculated reference value | Lower overall ZPVE due to the lower vibrational frequencies of the heavier C-D bonds. |

Modeling Reaction Pathways and Energy Profiles

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a reaction involving triphenyltin chloride, DFT can be used to model the energy profile. The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. When modeling a reaction with Triphenyl-d15-tin chloride, the entire energy profile is recalculated. While the potential energy surface itself is unchanged by isotopic substitution, the ZPVE of the reactants and the transition state are different.

The theoretical kinetic isotope effect can be calculated from the ZPVE differences between the deuterated and non-deuterated species at the reactant ground state and the transition state. This allows for a direct comparison between computationally predicted KIEs and experimental results, providing strong support for a proposed reaction mechanism researchgate.net.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for characterizing molecules like Triphenyl-d15-tin chloride and interpreting experimental spectra.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹¹⁹Sn). Studies on triphenyltin chloride have used ¹³C and ¹¹⁹Sn NMR to probe its molecular dynamics and potential for intermolecular association in solution nih.gov. Computational models can predict these chemical shifts and also the subtle changes (isotope shifts) that occur upon deuteration in Triphenyl-d15-tin chloride.

Infrared (IR) Spectroscopy: As mentioned, DFT can calculate vibrational frequencies. The predicted IR spectrum for Triphenyl-d15-tin chloride would show characteristic C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in the spectrum of triphenyltin chloride. This provides a clear spectroscopic signature for the deuterated compound.

Mass Spectrometry (MS): Quantum chemistry-based methods can simulate fragmentation pathways in electron ionization mass spectrometry nih.gov. For Triphenyl-d15-tin chloride, these models would predict not only the correct molecular ion peak (M+15 compared to the non-deuterated version) but also the mass-to-charge ratios of all fragments containing the deuterated phenyl rings.

The following table shows a comparison of the expected mass-to-charge (m/z) values for major ions in the mass spectrum of triphenyltin chloride and its d15-analogue.

| Ion | Formula | Expected m/z (C₁₈H₁₅ClSn) | Expected m/z (C₁₈D₁₅ClSn) |

| Molecular Ion | [Sn(C₆H₅)₃Cl]⁺ | 386 (for ¹²⁰Sn, ³⁵Cl) | 401 |

| Loss of Chlorine | [Sn(C₆H₅)₃]⁺ | 351 (for ¹²⁰Sn) | 366 |

| Loss of Phenyl | [Sn(C₆H₅)₂Cl]⁺ | 309 (for ¹²⁰Sn, ³⁵Cl) | 319 |

| Phenyl Cation | [C₆H₅]⁺ | 77 | 82 |

(Note: m/z values are approximated for the most abundant isotopes of Sn and Cl for simplicity.)

Environmental Fate and Transformation of Organotin Compounds: Role of Deuterated Analogs

Environmental Pathways of Organotin Compounds

Organotin compounds (OTCs) are introduced into the environment through various anthropogenic activities. scilit.com Historically, a major source of tributyltin (TBT) and triphenyltin (B1233371) (TPT) compounds into aquatic ecosystems was their use as biocides in antifouling paints for ship hulls. researchgate.nettandfonline.comivl.se Although banned in many regions, residues from this application persist in marine and freshwater environments. chromatographyonline.com Other significant environmental pathways include runoff from agricultural areas where TPT has been used as a fungicide, algicide, and molluscicide. researchgate.netcdc.gov Industrial and domestic wastewater also contribute to OTC contamination through the discharge of effluents from manufacturing processes and the leaching of organotins from consumer products, such as polyvinyl chloride (PVC) pipes (B44673) and plastics where they are used as stabilizers. researchgate.netchromatographyonline.comcdc.govresearchgate.net Landfill leachates containing discarded PVC products are another potential source of environmental contamination. researchgate.netcdc.gov Once in the environment, these compounds can partition between water, sediment, and biota. cdc.gov

Sorption and Desorption Processes in Environmental Matrices

The fate and mobility of organotin compounds in the environment are heavily influenced by sorption and desorption processes. cdc.gov Generally, OTCs are sparingly soluble in water and tend to adsorb strongly to particulate matter, soil, and sediments. cdc.gov This high affinity for solid phases means they are relatively immobile in environmental media. cdc.gov The sorption process is often fast and reversible, primarily involving the particulate organic matter (POM) in sediments as the main sorbent. nih.gov

Research indicates that the strength of adsorption is correlated with the carbon content and cation exchange capacity of the soil or sediment. uni-bayreuth.demdpi.com The sorption mechanism is thought to occur through the formation of complexes between the tin atom and functional groups like carboxylates and phenolates present in the organic matter. nih.gov For butyltin and phenyltin compounds, organic carbon-normalized sediment-water distribution ratios (log KOC) are typically high, ranging from 4.7 to 6.1. nih.gov The sequence of sorption strength is generally observed as: tri-organotin ≥ di-organotin ≥ mono-organotin. nih.gov However, mono-substituted OTCs can adsorb almost irreversibly in some soils. uni-bayreuth.de While strong sorption limits the mobility of OTCs and their transport via leaching, the reversibility of this process means that contaminated sediments can act as long-term reservoirs. nih.govarpat.toscana.it Resuspension of these sediments due to natural events (tides, storms) or human activities (dredging) can lead to the release of adsorbed organotins back into the water column. nih.gov

| Compound Type | Sorption Behavior | Key Influencing Factors | log KOC Range | Source |

|---|---|---|---|---|

| Butyl- and Phenyltins | Fast and reversible sorption to sediments. | Particulate Organic Matter (POM), Cation Exchange Capacity | 4.7 - 6.1 L/kgOC | nih.gov |

| Tri-organotins (e.g., TBT, TPT) | Strongest sorption among OTCs. | Organic carbon content | High (Typically > KOC of di- and mono- forms) | nih.govuni-bayreuth.de |

| Mono-organotins | Can exhibit irreversible adsorption in some soils. | Soil type (organic vs. mineral) | Lower KOC than tri-organotins | uni-bayreuth.de |

| Tributyltin (TBT) | Sorption coefficients to sediments can range from 100 to 10,000. | Clay mineral properties, pH, salinity | Not specified | cdc.govcput.ac.za |

Photodegradation Mechanisms

Photodegradation, or photolysis, is a significant process for the breakdown of organotin compounds, particularly in the surface layers of aquatic environments where sunlight can penetrate. cdc.govcput.ac.za The degradation involves the cleavage of the tin-carbon bond, initiated by ultraviolet (UV) irradiation. cdc.govinchem.org For triphenyltin compounds, this process occurs through sequential dephenylation, where the parent compound is progressively broken down into less substituted and generally less toxic forms. inchem.org

The typical photodegradation pathway for triphenyltin is: Triphenyltin (TPT) → Diphenyltin (B89523) (DPT) → Monophenyltin (MPT) → Inorganic Tin publications.gc.cawho.int

The rate of photodegradation is influenced by several environmental factors, including the intensity and wavelength of UV light, water turbidity, and the presence of other organic substances that can enhance the process. cdc.govpublications.gc.ca Studies have shown that triphenyltin hydroxide (B78521) is more stable in the dark, highlighting the importance of light in its degradation. publications.gc.ca Photolysis is considered one of the fastest degradation processes for OTCs in the aquatic environment, with phenyltin derivatives often degrading more rapidly than butyltin compounds. cput.ac.za For instance, the proportion of MPT to TPT in pecan leaves was observed to increase over time after spraying, which is indicative of the photolytic degradation of TPT. oup.com However, the presence of microplastics in aquatic systems can complicate this process by either enhancing or suppressing the photodegradation of OTCs, depending on the type of plastic and its interaction with the compounds. nih.govresearchgate.net

Biodegradation and Biotransformation Pathways

Alongside photodegradation, the breakdown of organotin compounds by microorganisms is a crucial transformation pathway in water, soil, and sediment. cdc.govmdpi.com Biodegradation involves the biological cleavage of the tin-carbon bond, leading to a stepwise dealkylation or dearylation of the parent compound. cdc.govinchem.org This process transforms the more toxic tri-substituted organotins into di- and mono-substituted forms, and ultimately to inorganic tin. researchgate.netresearchgate.net

Microbial populations, including bacteria, microalgae, and fungi, are capable of degrading organotins. cdc.gov The rate of biodegradation is highly dependent on environmental conditions such as temperature, oxygen availability, and the concentration of the organotin compound. cdc.gov In general, degradation is much slower in sediments compared to the water column, with half-lives in sediment estimated to be several years. cdc.gov For example, laboratory studies using microcosms with river-bed sediment showed that tributyltin was transformed into its degradation intermediates (dibutyltin and monobutyltin) and eventually inorganic tin by microbial processes. nih.gov The degradation was faster in organic-rich sediments than in sandy, organic-poor sediments. nih.gov Similarly, some bacteria in soils and water have been shown to decompose triphenyltin into diphenyltin and monophenyltin. researchgate.net These biotransformation reactions play a critical role in the natural attenuation and detoxification of organotin compounds in the environment. researchgate.net

Speciation Analysis and Monitoring in Complex Matrices

The toxicity and environmental fate of organotin compounds are highly dependent on their chemical form (speciation). nih.goveurofins.com.au Therefore, analytical methods that can distinguish between different organotin species (e.g., TPT, DPT, MPT) are essential for accurate environmental risk assessment. tandfonline.comelsevierpure.com The analysis of organotins in complex environmental matrices like water, sediment, and biota presents significant challenges due to their low concentrations (trace levels) and the potential for interference from the matrix itself. nih.govnih.gov

Use of Triphenyl-d15-tin Chloride as an Internal Standard

To achieve accurate and precise quantification in trace analysis, a technique known as isotope dilution mass spectrometry is often employed, which relies on the use of a stable isotope-labeled internal standard. gov.bc.ca Triphenyl-d15-tin chloride ((C₆D₅)₃SnCl) is a deuterated analog of triphenyltin chloride and serves as an ideal internal standard for this purpose. chemicalbook.comsigmaaldrich.comlgcstandards.com

An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known amount to the sample before any processing steps. ivl.se Because Triphenyl-d15-tin chloride is chemically almost identical to its non-labeled counterpart, it behaves the same way during sample extraction, cleanup, and derivatization. Any loss of the target analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

In mass spectrometry-based detection methods (e.g., GC-MS), the deuterated standard is easily distinguished from the native analyte due to its higher mass (a mass shift of +15). sigmaaldrich.com By measuring the ratio of the signal from the native analyte to the signal from the known amount of the labeled internal standard, analysts can accurately calculate the concentration of the target compound in the original sample, effectively correcting for both matrix effects and procedural losses. The use of perdeuterated analogs like Triphenyl-d15-tin chloride is crucial for developing robust and reliable methods for quantifying organotins in complex environmental samples. nih.gov

Method Development for Trace Analysis in Environmental Samples (e.g., water, sediment, biota)

The determination of organotin compounds at trace levels in environmental samples requires a multi-step analytical procedure. pjoes.com A typical workflow involves sample extraction, derivatization, chromatographic separation, and detection. chromatographyonline.comnih.gov

Extraction: The first step is to isolate the organotin compounds from the sample matrix. For water samples, this is often achieved using solid-phase extraction (SPE) or liquid-liquid extraction. nih.govpjoes.com For solid samples like sediment and biota, solvent extraction, sometimes assisted by sonication or microwave energy, is used. nih.govgov.bc.ca A complexing agent, such as tropolone, may be added to the extraction solvent to improve the recovery of the more polar mono- and di-substituted organotins. gov.bc.ca

Derivatization: Because many organotin compounds are ionic and not volatile enough for gas chromatography (GC), a derivatization step is necessary. labrulez.com This step converts the polar organotins into more volatile and thermally stable tetra-substituted forms. The most common method is ethylation using sodium tetraethylborate (NaBEt₄). labrulez.comysi.com

Separation and Detection: The derivatized organotins are then separated using gas chromatography (GC) or, for non-derivatized compounds, liquid chromatography (LC). eurofins.com.au The separated compounds are identified and quantified using a variety of detectors. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for its high selectivity and sensitivity. gov.bc.ca Other detectors include the flame photometric detector (FPD) and, for ultimate element-specific sensitivity, inductively coupled plasma mass spectrometry (ICP-MS), which can be coupled to either GC or LC. eurofins.com.auysi.com These advanced analytical techniques allow for the detection of organotin compounds at very low concentrations, often in the nanogram per liter (ng/L) range for water and microgram per kilogram (µg/kg) range for solids. nih.gov

| Technique | Matrix | Sample Preparation | Typical Detection Limits | Source |

|---|---|---|---|---|

| LPGC-MS/MS | Water, Sediment, Mussels | SPE (water), Toluene extraction (solids), Grignard derivatization | 0.1-9.6 ng/L (water); 0.03-6.10 µg/kg (solids) | nih.gov |

| GC-MS/MS | Sediment | Solvent extraction (no derivatization) | LOD < 0.1 ng/g for TBTCl | |

| GC-FPD / GC-MS-TOF | Seawater, Sediment, Mussels | SPE/LLE (water), Acid digestion/sonication (solids), NaBEt₄ derivatization | Not specified | pjoes.com |

| LC-ICP-MS | Water, Soil, Biosolids | SPE (water), Solvent extraction (solids), no derivatization | Method is ISO 17025 accredited | eurofins.com.au |

| GC-PFPD | Wastewater, Sludge | Solvent extraction, NaBEt₄ derivatization | ppb sensitivity | ysi.com |

Challenges in Organotin Speciation and Quantification

The determination of specific organotin compounds (speciation) and their concentrations in environmental matrices is a complex analytical challenge. The toxicity and environmental fate of organotin compounds are highly dependent on the number and nature of the organic groups attached to the tin atom. For instance, trisubstituted organotins like triphenyltin (TPT) are generally more toxic than their di- and mono-substituted degradation products. Therefore, simply measuring the total tin concentration is insufficient for a meaningful risk assessment; speciation analysis is essential.

Several analytical hurdles complicate this process:

Low Environmental Concentrations: Organotins are often present at trace or ultra-trace levels (ng/L), requiring highly sensitive detection methods.

Complex Sample Matrices: Environmental samples such as sediment, water, and biological tissues are complex mixtures that can interfere with the analysis.

Analyte Loss: Significant analyte loss can occur during the multi-step process of sample extraction, cleanup, and derivatization, which is often required for analysis by gas chromatography.

To overcome these challenges, stable isotope dilution analysis (IDA) is a preferred method. This technique involves adding a known amount of an isotopically labeled compound, such as Triphenyl-d15-tin chloride, to the sample at the beginning of the analytical process. gcms.cznih.gov Because the labeled standard (surrogate) is chemically identical to the target analyte (native compound), it experiences the same physical and chemical effects, including any losses during sample preparation. gcms.cz By measuring the ratio of the native compound to the labeled standard in the final analysis, typically using a mass spectrometer, the initial concentration of the target analyte can be calculated with high accuracy and precision, effectively correcting for procedural inefficiencies. nih.govresearchgate.net

Environmental Persistence and Bioaccumulation Studies

Understanding the persistence and bioaccumulation potential of organotin compounds is crucial for evaluating their environmental risk. Triphenyltin compounds are known to be persistent in the environment, particularly in sediments, and can accumulate in aquatic organisms. inchem.orgcanada.ca Accurate and reliable data from environmental studies are paramount for this assessment, a need met by the use of deuterated analogs in quantification.

The environmental half-life of a compound describes the time it takes for its concentration to be reduced by half. Triphenyltin's persistence varies significantly depending on the environmental compartment and conditions.

In water: The degradation of triphenyltin is influenced by factors like sunlight (photolysis) and microbial activity. dcceew.gov.au Reported half-lives can range from several days to a few weeks. inchem.org For example, one study estimated the half-life of triphenyltin in water to be several days in summer months and two to three weeks in late autumn. inchem.org

In sediment: Organotins bind strongly to sediment particles, where they are more protected from degradation, leading to much longer persistence. inchem.org Half-lives in sediment can extend to several years. inchem.org

In biota: Biological half-lives have also been estimated. For instance, the half-life of triphenyltin in certain gastropods was estimated to be 347 days, while in guppies, it was approximately 48 days. inchem.org

Modeling these half-lives requires precise measurements of triphenyltin concentrations over time in various media. The use of Triphenyl-d15-tin chloride as an internal standard in these analytical procedures ensures that the concentration data used for modeling is accurate, leading to more reliable predictions of the compound's environmental persistence.

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, sediment), while bioconcentration refers to uptake from water alone. These are quantified by the bioaccumulation factor (BAF) and bioconcentration factor (BCF), respectively. High BAF and BCF values indicate that a substance is likely to accumulate in organisms, potentially reaching levels that can cause toxic effects and be transferred up the food chain (biomagnification). researchgate.net

Triphenyltin compounds have been shown to be highly bioaccumulative. canada.ca Studies have reported a wide range of BCF values in different aquatic species, often reaching several thousand. inchem.orgcanada.ca For example, a BCF of 2,900 L/kg has been reported in guppies, and values can range from 257 to 4,100 in various fish species. inchem.org Triphenyltin has been found to meet the criteria for bioaccumulation (BCF or BAF ≥ 5000) under regulations in countries like Canada. canada.ca The accurate determination of these factors is critically dependent on the precise measurement of triphenyltin concentrations in both the water and the tissues of organisms. Isotope dilution methods employing Triphenyl-d15-tin chloride provide the necessary analytical rigor for these crucial ecotoxicological assessments.

| Organism | BCF Value (L/kg) | Reference |

|---|---|---|

| Guppy (Poecilia reticulata) | 2900 | inchem.org |

| Rainbow Trout (Oncorhynchus mykiss) Larvae | 650 | nih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 800 | nih.gov |

| Various Fish Species | 257 - 4100 | inchem.org |

| Alga (Scenedesmus obliquus) | 11400 | canada.ca |

Regulatory and Legislative Implications of Organotin Contamination

Due to their toxicity, persistence, and bioaccumulation potential, organotin compounds are subject to stringent regulations worldwide. sgs.comsatra.com International and national bodies have implemented restrictions on their use, particularly in antifouling paints for ships, which was a major source of marine pollution.

Key regulatory frameworks include:

The International Maritime Organization (IMO): Implemented a global ban on the use of organotins in antifouling systems on ships.

European Union REACH Regulation: Under Annex XVII of REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), tri-substituted organotin compounds like triphenyltin are restricted. They cannot be placed on the market or used in articles if the concentration of tin is greater than 0.1% by weight. sgs.comhsa.ietuvsud.com

National Regulations: Many countries have their own specific regulations and environmental quality standards for organotins in water, sediment, and biota. dcceew.gov.aurivm.nl

Effective enforcement of these regulations relies on robust monitoring programs capable of accurately quantifying organotin levels in the environment. Analytical methods that use deuterated internal standards like Triphenyl-d15-tin chloride are essential for providing the high-quality, legally defensible data that regulatory agencies require to assess compliance, monitor the effectiveness of bans, and protect environmental and human health. gcms.cz

| Jurisdiction/Regulation | Restriction Detail | Maximum Concentration |

|---|---|---|

| European Union (REACH Annex XVII) | Use in articles | 0.1% by weight of tin |

| Australia (ANZECC Water Quality Guidelines) | Tributyltin in marine waters | 0.002 µg/L |

| Netherlands (Environmental Risk Limit) | Triphenyltin in fresh and saltwater (long-term) | 0.23 ng/L |

Biological Interactions and Toxicological Mechanisms of Organotin Compounds: Insights from Deuterated Studies

Cellular and Molecular Interactions

Interaction with Biomolecules (e.g., DNA, proteins, enzymes)

Triphenyltin (B1233371) compounds exert their toxicity through direct interactions with essential biomolecules. Studies have shown that these compounds can bind to DNA, proteins, and enzymes, disrupting their normal functions.

The interaction with DNA is a critical aspect of its cytotoxic mechanism. Research on triphenyltin hydroxide (B78521) (TPTH) indicates that it binds to the A-T rich region within the minor groove of the DNA helix nih.gov. Other complex organotin compounds containing a triphenyltin moiety have been shown to interact with calf thymus DNA through both partial intercalation and electrostatic interactions with the phosphate (B84403) backbone unimi.it. This ability to bind to genetic material contributes to the compound's potential to induce cellular damage and apoptosis unimi.it.

Triphenyltin's effects on proteins and enzymes are multifaceted. A significant target is tubulin, the protein subunit of microtubules. TPTH exhibits a high affinity for tubulin, binding near the colchicine (B1669291) site, which leads to the disruption of microtubule structures nih.gov. Furthermore, triphenyltin compounds are potent inhibitors of F-ATP synthase, a critical enzyme complex for cellular energy production. They have also been shown to inhibit enzymes involved in steroid hormone metabolism and downregulate nitric oxide synthase (iNOS) nih.govnih.gov. In bacteria, exposure to TPTC alters the expression of numerous genes that encode for catalytic enzymes and regulatory proteins nih.gov. This broad range of enzymatic inhibition underscores the widespread cellular disruption caused by these compounds.

| Biomolecule | Type of Interaction | Consequence |

| DNA | Minor groove binding (A-T rich regions) nih.gov, Intercalation & Electrostatic interaction unimi.it | Disruption of DNA structure, potential for genotoxicity |

| Tubulin | High-affinity binding near the colchicine site nih.gov | Inhibition of microtubule polymerization, mitotic arrest nih.gov |

| F-ATP Synthase | Inhibition | Disruption of ATP synthesis nih.gov |

| Steroidogenic Enzymes | Inhibition nih.gov | Endocrine disruption nih.gov |

| Nitric Oxide Synthase (iNOS) | Downregulation of expression nih.gov | Reduced nitric oxide production nih.gov |

Effects on Cellular Processes (e.g., ATP synthesis, microtubule assembly)

The interaction of triphenyltin compounds with biomolecules leads to the disruption of fundamental cellular processes, most notably energy production and cell division.

ATP Synthesis: One of the most well-documented effects of triphenyltin compounds is the potent inhibition of ATP synthesis. These compounds act on the F1F0-ATP synthase complex, which is essential for oxidative phosphorylation in mitochondria and photophosphorylation in chloroplasts. By binding to the F0 part of the ATP synthase, they block the flow of protons, which dissipates the proton motive force required to generate ATP nih.govnih.govresearchgate.net. This disruption of the cell's primary energy currency has widespread and severe consequences for cellular function.

Microtubule Assembly: Triphenyltin compounds are powerful disruptors of the microtubule cytoskeleton. Both in vitro and in vivo studies have demonstrated that TPTC and its hydroxide form (TPTH) inhibit microtubule assembly and cause the depolymerization of existing microtubules nih.govreddit.com. This leads to the disassembly of the meiotic spindle, chromosome condensation abnormalities, and mitotic arrest nih.govreddit.com. The mechanism involves binding to tubulin, which prevents its polymerization into functional microtubules, essential for cell division, intracellular transport, and maintenance of cell structure nih.gov.

Oxidative Stress Induction

Exposure to triphenyltin compounds has been shown to induce oxidative stress in various organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.

Mechanisms of Toxicity

Membrane Activity and Permeability

The lipophilic (fat-soluble) nature of triphenyltin compounds allows them to readily interact with and cross cellular and organellar membranes. This membrane activity is a key mechanism of their toxicity.

Triphenyltin has been shown to induce an increase in the permeability of the inner mitochondrial membrane. This leads to the uncontrolled release of calcium ions (Ca2+) from the mitochondrial matrix, a drop in the transmembrane potential, and swelling of the mitochondria. The disruption of membrane integrity and potential is directly linked to the inhibition of ATP synthesis and the initiation of apoptotic pathways. The ability of triphenyltin to be transported across the cell membrane is a critical first step in its toxicity, allowing it to reach and damage intracellular targets.

Influence of Speciation and Environmental Factors on Biological Activity

The toxicity and bioavailability of triphenyltin compounds in the environment are not static but are influenced by various physicochemical factors, which affect their chemical form, or speciation.

pH: The acidity or alkalinity of the surrounding water plays a crucial role. The bioavailability of triphenyltin is generally higher at neutral to slightly alkaline pH (e.g., pH 8) compared to more acidic conditions (e.g., pH 5). This is because at lower pH, the cationic form of triphenyltin is more prevalent, whereas at higher pH, the more lipophilic neutral hydroxide species (Triphenyltin hydroxide) dominates, which can more easily cross biological membranes.

Environmental Degradation: In aqueous environments, Triphenyltin chloride rapidly hydrolyzes to form Triphenyltin hydroxide. The degradation of triphenyltin compounds proceeds through the sequential cleavage of the tin-carbon bonds, a process known as dephenylation. This degradation can be driven by both abiotic factors, such as UV irradiation from sunlight, and biotic processes involving microbial action. The resulting degradation products, diphenyltin (B89523) and monophenyltin, are generally less toxic than the parent triphenyltin compound.

Sorption and Organic Matter: Triphenyltin compounds strongly adsorb to sediment and soil particles. The presence of dissolved organic matter, such as humic substances, can reduce the bioavailability of triphenyltin by binding to it, making it less available for uptake by organisms.

| Environmental Factor | Influence on Triphenyltin | Effect on Biological Activity |

| pH | Affects the chemical species (cation vs. neutral hydroxide) | Higher bioavailability and toxicity at neutral to alkaline pH |

| Sunlight (UV) | Causes abiotic degradation (dephenylation) | Reduces toxicity by forming less harmful degradation products |

| Microorganisms | Cause biotic degradation (dephenylation) | Reduces toxicity over time |

| Dissolved Organic Matter | Binds to triphenyltin compounds | Decreases bioavailability and uptake by organisms |

| Water Chemistry | Hydrolyzes to Triphenyltin hydroxide; chloride in seawater can reduce solubility | Affects the form and availability of the compound in aquatic systems |

Elucidating Detoxification Pathways in Organisms

Organisms that absorb triphenyltin (TPT) initiate detoxification processes to mitigate its toxicity. The primary metabolic pathway involves the sequential cleavage of tin-carbon (Sn-C) bonds, a process known as de-phenylation. nih.gov This degradation cascade transforms the highly toxic parent compound, TPT, into progressively less toxic metabolites.

Research has identified the primary degradation products as diphenyltin (DPT) and monophenyltin (MPT), which are ultimately broken down into inorganic tin. nih.govnih.gov This metabolic process is often mediated by the cytochrome P450 enzyme system, which hydroxylates the phenyl rings, facilitating their cleavage. nih.govnih.gov In microorganisms, such as the bacterium Pseudomonas chlororaphis, degradation of TPT to DPT has been observed as a key step in its detoxification. nih.gov

The elucidation of these pathways relies heavily on the ability to accurately trace and quantify the parent compound and its metabolites. Triphenyl-d15-tin chloride, a deuterated analog of TPT, is critical for this purpose. When used in metabolic studies, its distinct mass allows researchers to use mass spectrometry to differentiate the administered TPT from its metabolic products with high certainty, enabling precise tracking of the detoxification and degradation cascade within an organism.

Table 1: Key Metabolites in the Detoxification of Triphenyltin (TPT)

| Compound | Abbreviation | Role in Pathway |

|---|---|---|

| Triphenyltin | TPT | Parent compound, highest toxicity. |

| Diphenyltin | DPT | Primary metabolite of TPT. nih.govnih.gov |

| Monophenyltin | MPT | Secondary metabolite, product of DPT degradation. nih.gov |

Advanced Toxicological Assessment using Deuterated Analogs

The use of deuterated analogs like Triphenyl-d15-tin chloride has revolutionized the toxicological assessment of organotin compounds. Stable isotope labeling provides the foundation for the most accurate and sensitive analytical techniques used in toxicology. medchemexpress.comclearsynth.com

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, require highly accurate quantification in complex biological matrices like blood, urine, and tissue. Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for this type of analysis, and it depends on the use of a stable isotope-labeled internal standard. cdc.govresearchgate.netgcms.cz